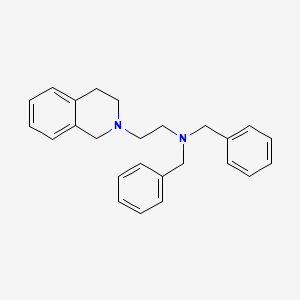
N,N-Dibenzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibenzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-amine is a complex organic compound that belongs to the class of amines. This compound features a dihydroisoquinoline core, which is a common structural motif in many biologically active molecules. The presence of dibenzyl groups further enhances its chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-amine typically involves multiple steps:
Formation of the Dihydroisoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Dibenzyl Groups: This step often involves reductive amination, where benzyl chloride reacts with the dihydroisoquinoline intermediate in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, converting the compound into its fully saturated form.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, sodium borohydride.
Substitution: Benzyl chloride, sodium cyanoborohydride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N,N-Dibenzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-amine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N,N-Dibenzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Modulation of neurotransmitter release, inhibition of enzyme activity, and alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-Dibenzyl-2-phenylethylamine: Similar structure but lacks the dihydroisoquinoline core.
N,N-Dibenzyl-1-phenylethylamine: Similar structure but with a different substitution pattern on the ethylamine chain.
Uniqueness
N,N-Dibenzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-amine is unique due to its combination of the dihydroisoquinoline core and dibenzyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
827310-27-0 |
|---|---|
Molecular Formula |
C25H28N2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N,N-dibenzyl-2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanamine |
InChI |
InChI=1S/C25H28N2/c1-3-9-22(10-4-1)19-27(20-23-11-5-2-6-12-23)18-17-26-16-15-24-13-7-8-14-25(24)21-26/h1-14H,15-21H2 |
InChI Key |
YZOVUEGAVQZUAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















